molecular formula C7H8NO5P B075597 (4-Nitro-benzyl)-phosphonic acid CAS No. 1205-62-5

(4-Nitro-benzyl)-phosphonic acid

Cat. No. B075597
CAS RN: 1205-62-5
M. Wt: 217.12 g/mol
InChI Key: FZNXRFYRXBFQMX-UHFFFAOYSA-N
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Description

(4-Nitro-benzyl)-phosphonic acid is a chemical compound that has garnered interest due to its unique structure and properties. It has been studied extensively for its potential applications and fundamental chemical behavior.

Synthesis Analysis

The synthesis of (4-Nitro-benzyl)-phosphonic acid involves several steps that have been documented in scientific literature. Boduszek and Halama (1998) explored the cleavage of 4-Nitrobenzyl(α-amino)phosphonic acids in aqueous sodium hydroxide, revealing insights into its chemical synthesis and transformations (Boduszek & Halama, 1998).

Molecular Structure Analysis

Wilk et al. (2014) conducted a comprehensive study on the crystal structure of 4-Nitrobenzylphosphonic acid, utilizing vibrational spectroscopy and single-crystal X-ray diffraction. Their findings highlight the compound's helical chains and the importance of hydrogen bonds in its structure (Wilk et al., 2014).

Chemical Reactions and Properties

Sánchez-Moreno et al. (2003) detailed the acid-base properties of related phosphonate compounds, providing insight into (4-Nitro-benzyl)-phosphonic acid's chemical behavior and interactions, particularly highlighting the potential for intramolecular hydrogen bonding (Sánchez-Moreno et al., 2003).

Physical Properties Analysis

The physical properties of (4-Nitro-benzyl)-phosphonic acid have been analyzed through various studies, with an emphasis on crystal structure, hydrogen bonding, and stability analyses. For instance, Garczarek et al. (2013) synthesized and characterized multifunctional phosphonic acids, shedding light on their crystalline structures and physical behaviors (Garczarek et al., 2013).

Chemical Properties Analysis

Montalti et al. (2000) explored the luminescent properties of ruthenium(II) bipyridyl-phosphonic acid complexes, indicating the potential of (4-Nitro-benzyl)-phosphonic acid in forming complexes with significant photophysical behavior (Montalti et al., 2000).

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • Synthesis and Crystal Structure : (Wilk et al., 2014) described the synthesis and structural characterization of 4-Nitrobenzylphosphonic acid. They utilized vibrational spectroscopy and X-ray diffraction for structural analysis, comparing its intermolecular interactions with its carboxylic analogue.
  • Chemical Reactions and Derivatives :

    • Synthetic Approaches : (Consiglio et al., 2000) explored the condensation of phenyl-phosphonic acids with halonitrobenzenes, leading to high yields of derivatives, including those related to 4-Nitrobenzyl-phosphonic acid.
    • C-P Bond Cleavage : (Boduszek & Halama, 1998) investigated the cleavage of 4-Nitrobenzyl(α-amino)phosphonic acids in an aqueous sodium hydroxide solution, providing insights into intramolecular redox reactions.
  • Biological and Medical Applications :

    • Enzyme Inhibition Studies : (Halford et al., 1969) examined how 4-Nitrobenzylphosphonate acted as a competitive inhibitor of Escherichia coli alkaline phosphatase, providing valuable information for understanding enzyme mechanisms.
    • Antitumor Activity : (Ćurić et al., 1996) studied palladium (II) complexes with derivatives of 4-Nitrobenzyl-phosphonic acid, testing their in vitro cytostatic activity against tumor cell lines.
  • Material Science and Catalysis :

    • Complex Formation : (Schull et al., 1996) described the synthesis and characterization of palladium(II) and platinum(II) complexes containing 4-Nitrobenzyl-phosphonic acid derivatives, exploring their potential in catalysis.

Safety And Hazards

“(4-Nitro-benzyl)-phosphonic acid” should be handled with care. Avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

Phosphonic acids represent one of the most important categories of organophosphorus compounds, with myriad examples found in chemical biology, medicine, materials, and other domains . Therefore, efficient preparative routes to phosphonic acid derivatives are a subject of continuing interest in synthetic chemistry .

properties

IUPAC Name

(4-nitrophenyl)methylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8NO5P/c9-8(10)7-3-1-6(2-4-7)5-14(11,12)13/h1-4H,5H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNXRFYRXBFQMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CP(=O)(O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20409218
Record name (4-Nitro-benzyl)-phosphonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Nitro-benzyl)-phosphonic acid

CAS RN

1205-62-5
Record name (4-Nitro-benzyl)-phosphonic acid
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URL https://comptox.epa.gov/dashboard/DTXSID20409218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1205-62-5
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Synthesis routes and methods I

Procedure details

A mixture of diethyl (4-nitrobenzyl)phosphonate (1,700 mg, 2.56 mmol) and 5 mL concentrated HCl was heated at 120° C. for 6 hours. The cooled mixture was then diluted with water, the suspended solid isolated by filtration, washed with water and dried in vacuo to afford 500 mg of (4-nitrobenzyl)phosphonic acid (II) which was used without further purification. This material was mixed with oxalyl chloride (5 mL) and heated at 65° C. under nitrogen for 12 hr after which time the mixture was concentrated in vacuo to afford crude (4-nitrobenzyl)phosphonic dichloride (III). This dichloride was dissolved in dry methylene chloride (5 mL), cooled in ice under nitrogen and treated with n-butanol (1.05 mL, 11.5 mmol) and DIPEA (0.88 mL, 5.07 mmol). After 1 hr at room temperature the mixture was concentrated in vacuo and chromatographed over silica gel eluting with EtOAc:hexane 30-70% to yield 498 mg of dibutyl (4-nitrobenzyl)phosphonate (IV, R=nBu) yield: 66%). A solution of this phosphonate ester in methanol (5 mL) was hydrogenated in the presence of 5% Pd/C (32 mg) for 2 h The suspension was filtered and the filtrate concentrated in vacuo to afford 368 mg of dibutyl (4-aminobenzyl)phosphonate (yield: 82%).
Quantity
2.56 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of diethyl(4-nitrobenzyl)phosphonate (I, 700 mg, 2.56 mmol) and 5 mL concentrated HCl was heated at 120° C. for 6 hours. The cooled mixture was then diluted with water, the suspended solid isolated by filtration, washed with water and dried in vacuo to afford 500 mg of (4-nitrobenzyl)phosphonic acid (II) which was used without further purification. This material was mixed with oxalyl chloride (5 mL) and heated at 65° C. under nitrogen for 12 hr after which time the mixture was concentrated in vacuo to afford crude (4-nitrobenzyl)phosphonic dichloride (III). This dichloride was dissolved in dry methylene chloride (5 mL), cooled in ice under nitrogen and treated with n-butanol (1.05 mL, 11.5 mmol) and DIPEA (0.88 mL, 5.07 mmol). After 1 hr at room temperature the mixture was concentrated in vacuo and chromatographed over silica gel eluting with EtOAc:hexane 30-70% to yield 498 mg of dibutyl(4-nitrobenzyl)phosphonate (IV, R=nBu) yield: 66%). A solution of this phosphonate ester in methanol (5 mL) was hydrogenated in the presence of 5% Pd/C (32 mg) for 2 h. The suspension was filtered and the filtrate concentrated in vacuo to afford 368 mg of dibutyl(4-aminobenzyl)phosphonate (yield: 82%).
Quantity
700 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
1
Citations
J Sohn, J Hwang, SY Park, GJ Lee - Japanese Journal of …, 2001 - iopscience.iop.org
Photorefractive organic glass, 9-(2-ethyl-hexyl)-3-[2-(4-nitro-phenyl)-vinyl]-9H-carbazole (EHCN), showing large coupling gain and high diffraction efficiency at low external electric field …
Number of citations: 18 iopscience.iop.org

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